An In-depth Technical Guide to Benzene, 1-(cyclopropylmethoxy)-4-methoxy- (CAS 16510-27-3)
An In-depth Technical Guide to Benzene, 1-(cyclopropylmethoxy)-4-methoxy- (CAS 16510-27-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene, 1-(cyclopropylmethoxy)-4-methoxy-, with the CAS number 16510-27-3, is a versatile aromatic ether that has garnered interest in both the fragrance and pharmaceutical industries. Also known by trade names such as Toscanol® and the synonym sassafras acetate, this compound's unique chemical architecture, featuring a cyclopropylmethoxy group and a methoxy group on a benzene ring, imparts a desirable combination of stability, lipophilicity, and specific steric and electronic properties.[1][2] Its primary application to date has been as a fragrance ingredient, valued for its powerful, sweet, and spicy anisic odor profile.[2] However, the structural motifs present in this molecule are of significant interest to medicinal chemists. The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity of drug candidates, while the methoxy group can modulate a molecule's pharmacokinetic properties.[3] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Benzene, 1-(cyclopropylmethoxy)-4-methoxy-, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- is presented in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| CAS Number | 16510-27-3 | [2][4] |
| Molecular Formula | C₁₁H₁₄O | [2][4][5] |
| Molecular Weight | 162.23 g/mol | [4][5] |
| Appearance | Colorless liquid | [1] |
| Odor | Anisic, sweet, spicy | [2] |
| Boiling Point | 240.5°C at 760 mmHg | [5] |
| Density | 1.042 g/cm³ | [5] |
| Flash Point | 101.5°C | [5] |
| LogP | 2.64770 | [5] |
| Solubility | Practically insoluble in water | [4] |
Synthesis and Purification
The most common and well-documented method for the synthesis of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- is the Simmons-Smith cyclopropanation of estragole (4-allyl-1-methoxybenzene).[2] This reaction involves the use of a zinc-copper couple and diiodomethane to generate a zinc carbenoid, which then stereospecifically adds a methylene group across the double bond of estragole.
Experimental Protocol: Simmons-Smith Cyclopropanation of Estragole
This protocol is adapted from a procedure described in the patent literature.
Materials:
-
Estragole
-
Zinc powder
-
Copper(I) chloride (CuCl)
-
Diiodomethane (CH₂I₂)
-
Acetyl chloride
-
Diethyl ether (anhydrous)
-
Methyl tert-butyl ether (MTBE)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add zinc powder and copper(I) chloride to anhydrous diethyl ether.
-
Initiation of the Reaction: To initiate the reaction, add a small amount of acetyl chloride to the slurry.
-
Addition of Reactants: Heat the reaction mixture to a gentle reflux. A solution of estragole in anhydrous diethyl ether is then added dropwise. Following this, a solution of diiodomethane in anhydrous diethyl ether is added portion-wise.
-
Reaction Monitoring: The reaction is typically stirred at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with MTBE. Filter the suspension through a pad of celite to remove the unreacted zinc and copper salts.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, water, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield Benzene, 1-(cyclopropylmethoxy)-4-methoxy- as a colorless oil.
Synthesis Workflow Diagram
Caption: Synthetic workflow for Benzene, 1-(cyclopropylmethoxy)-4-methoxy-.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected spectral data for Benzene, 1-(cyclopropylmethoxy)-4-methoxy-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (400 MHz, CDCl₃):
-
δ 7.03 (d, J = 8.0 Hz, 2H): Aromatic protons ortho to the cyclopropylmethyl group.
-
δ 6.78-6.72 (m, 2H): Aromatic protons ortho to the methoxy group.
-
δ 3.70 (s, 3H): Methoxy group protons.
-
δ 2.58 (t, J = 7.6 Hz, 2H): Methylene protons of the cyclopropylmethyl group attached to the benzene ring.
-
δ 0.84-0.74 (m, 1H): Methine proton of the cyclopropyl ring.
-
δ 0.39-0.28 (m, 2H): Methylene protons of the cyclopropyl ring.
-
δ 0.06-(-0.06) (m, 2H): Methylene protons of the cyclopropyl ring.
¹³C-NMR (Predicted):
-
δ ~158 ppm: Aromatic carbon attached to the methoxy group.
-
δ ~134 ppm: Aromatic carbon attached to the cyclopropylmethyl group.
-
δ ~129 ppm: Aromatic carbons ortho to the cyclopropylmethyl group.
-
δ ~114 ppm: Aromatic carbons ortho to the methoxy group.
-
δ ~55 ppm: Methoxy carbon.
-
δ ~36 ppm: Methylene carbon of the cyclopropylmethyl group.
-
δ ~10 ppm: Methine carbon of the cyclopropyl ring.
-
δ ~4 ppm: Methylene carbons of the cyclopropyl ring.
Mass Spectrometry (MS)
GC/MS (EI):
-
m/z 162 (M⁺): Molecular ion peak.
-
m/z 121: Prominent fragment corresponding to the loss of the cyclopropylmethyl group.
-
m/z 134: Fragment resulting from rearrangement and loss of an ethyl group.
-
m/z 91: Tropylium ion fragment.
-
m/z 77: Phenyl cation fragment.
Infrared (IR) Spectroscopy
IR (KBr, cm⁻¹):
-
~3070-3000 cm⁻¹: C-H stretching of the aromatic and cyclopropyl groups.
-
~2950-2850 cm⁻¹: C-H stretching of the methyl and methylene groups.
-
~1610, 1510 cm⁻¹: C=C stretching of the aromatic ring.
-
~1245 cm⁻¹: Asymmetric C-O-C stretching of the ether groups.
-
~1040 cm⁻¹: Symmetric C-O-C stretching of the ether groups.
-
~830 cm⁻¹: C-H out-of-plane bending for a 1,4-disubstituted benzene ring.
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of the compound.
Applications in Research and Drug Development
The structural features of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- make it a molecule of interest for medicinal chemistry and drug development.[1]
The Role of the Cyclopropyl Group
The cyclopropyl group is a "bioisostere" of the vinyl and phenyl groups, meaning it can mimic their spatial and electronic properties while offering improved metabolic stability.[3] Its rigid nature can also help to lock a molecule into a specific conformation, which can lead to enhanced binding affinity for a biological target.[3] The carbon-hydrogen bonds in a cyclopropane ring are stronger than those in a typical alkyl chain, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]
The Role of the Methoxy Group
The methoxy group is a common substituent in many approved drugs.[6] It is an ortho-, para-directing group that activates the benzene ring towards electrophilic aromatic substitution.[7] In a drug molecule, the methoxy group can influence solubility, lipophilicity, and metabolic stability.[8] It can also participate in hydrogen bonding with biological targets, contributing to binding affinity.[6]
Potential as a Pharmaceutical Intermediate
Given these properties, Benzene, 1-(cyclopropylmethoxy)-4-methoxy- can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1] For example, the anisole moiety is a key component of the breast cancer drug Tamoxifen.[9] The cyclopropyl group is found in a number of antiviral and anticancer drugs.[3] By using this compound as a starting material, researchers can introduce both the metabolically robust cyclopropyl group and the modulating methoxy group into a new drug candidate in a single step.
Safety and Handling
Benzene, 1-(cyclopropylmethoxy)-4-methoxy- is classified as a hazardous substance and should be handled with appropriate precautions.
GHS Hazard Statements:
-
H317: May cause an allergic skin reaction.[4]
-
H319: Causes serious eye irritation.
-
H411: Toxic to aquatic life with long lasting effects.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Disposal:
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Avoid release to the environment.
Conclusion
Benzene, 1-(cyclopropylmethoxy)-4-methoxy- is a compound with established applications in the fragrance industry and significant potential in the field of drug discovery. Its synthesis via the Simmons-Smith reaction is well-described, and its structure can be readily confirmed by standard analytical techniques. The presence of both a cyclopropyl group and a methoxy group makes it an attractive scaffold for the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. Further research into the biological activity of this molecule and its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
- Fragrance and flavour compositions - EP1269982A1 - Google P
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1-(Cyclopropylmethyl)-4-methoxybenzene | C11H14O | CID 6422476 - PubChem. (URL: [Link])
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Discover More About Anisole - Flavor Frenzy. (URL: [Link])
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13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0254165) - NP-MRD. (URL: [Link])
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1H- and 13C-NMR for - Rsc.org. (URL: [Link])
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Anisole - Wikipedia. (URL: [Link])
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1-(Cyclopropylmethyl)-4-methoxybenzene - LookChem. (URL: [Link])
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (URL: [Link])
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Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - RSC Publishing. (URL: [Link])
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1-(Cyclopropylmethyl)-4-methoxybenzene Properties. (URL: [Link])
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4-methoxybenzyl alcohol - ECHA CHEM. (URL: [Link])
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The role of the methoxy group in approved drugs - PubMed. (URL: [Link])
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